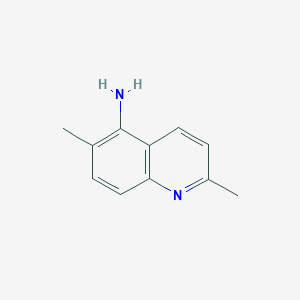
2,6-Dimethylquinolin-5-amine
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of 2,6-Dimethylquinolin-5-amine can be analyzed using various techniques. For instance, single-crystal X-ray diffraction (SC-XRD) analysis and microcrystal electron diffraction method (MicroED) are commonly used for the structural determination of small molecules .
Chemical Reactions Analysis
Quinoline derivatives, including 2,6-Dimethylquinolin-5-amine, can undergo various chemical reactions. For instance, amines can react with alkyl halides directly to give N-alkylated products .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2,6-Dimethylquinolin-5-amine can be analyzed using various techniques. For instance, nanoparticle classification, physicochemical properties, characterization, and applications can provide insights into the properties of this compound .
Wissenschaftliche Forschungsanwendungen
-
Medicinal Chemistry : Quinoline is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in the field of medicinal chemistry . Quinoline and its functionalized derivatives have shown substantial efficacies for future drug development .
-
Drug Design : Quinoline motifs have received considerable attention as a core template in drug design because of its broad spectrum of bioactivity . Numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches .
-
Pharmacological Applications : Quinoline motifs are essential in several pharmacologically active heterocyclic compounds . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development .
-
Synthetic Organic Chemistry : Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold .
-
Industrial Chemistry : Quinoline is an essential segment of both natural and synthetic compounds . It has a potential for industrial applications .
-
Green and Sustainable Chemical Processes : There are greater societal expectations in the current scenario that synthetic and medicinal chemists should produce greener and more sustainable chemical processes .
Safety And Hazards
According to the safety data sheet for 2,6-Dimethylaniline, a compound structurally similar to 2,6-Dimethylquinolin-5-amine, it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is combustible, causes skin and eye irritation, may cause respiratory irritation, and is suspected of causing cancer .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2,6-dimethylquinolin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-7-3-6-10-9(11(7)12)5-4-8(2)13-10/h3-6H,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSJOWWYMHNQEMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)N=C(C=C2)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30407669 | |
| Record name | 2,6-Dimethyl-quinolin-5-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30407669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethylquinolin-5-amine | |
CAS RN |
116632-59-8 | |
| Record name | 2,6-Dimethyl-quinolin-5-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30407669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

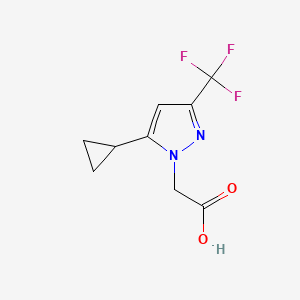
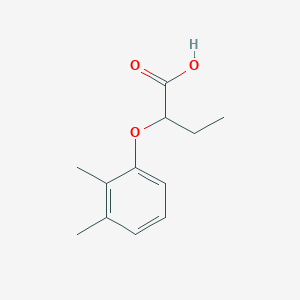
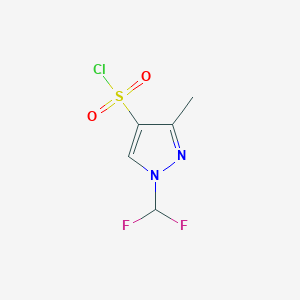
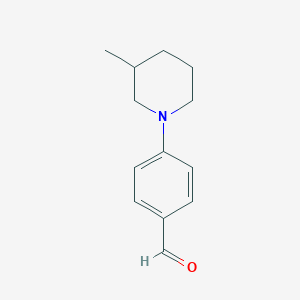
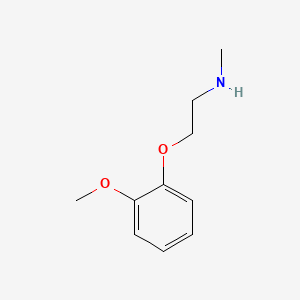
![3-(2,5,7-Trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B1309684.png)
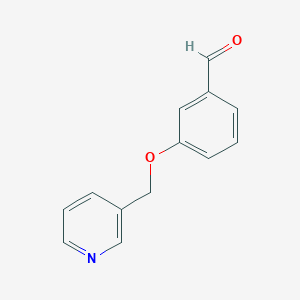
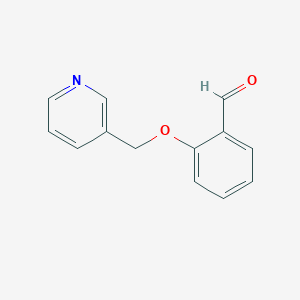
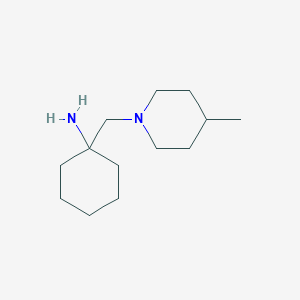
![[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-acetic acid](/img/structure/B1309701.png)
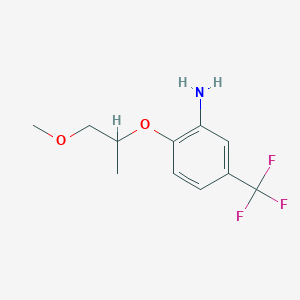
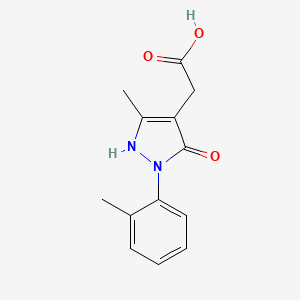
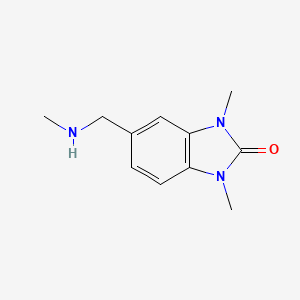
![5-[(2-Dimethylamino-ethylamino)-methyl]-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one](/img/structure/B1309713.png)